molecular formula C12H16OS B13253965 3-(2-Methylphenyl)thian-3-OL

3-(2-Methylphenyl)thian-3-OL

Cat. No.: B13253965
M. Wt: 208.32 g/mol
InChI Key: OHFIGDCQKRFSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)thian-3-OL is a thiane-derived compound featuring a hydroxyl (-OH) group and a 2-methylphenyl substituent at position 3 of the saturated six-membered sulfur-containing ring (thiane). The structural formula is hypothesized to be C₁₂H₁₆OS, though experimental data on its synthesis, physical properties, and applications remain scarce in publicly available literature.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

3-(2-methylphenyl)thian-3-ol

InChI

InChI=1S/C12H16OS/c1-10-5-2-3-6-11(10)12(13)7-4-8-14-9-12/h2-3,5-6,13H,4,7-9H2,1H3

InChI Key

OHFIGDCQKRFSIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCCSC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)thian-3-OL typically involves the reaction of 2-methylphenylthiol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include sulfur-containing compounds and catalysts to facilitate the formation of the thian ring.

Industrial Production Methods

Industrial production of 3-(2-Methylphenyl)thian-3-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)thian-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in 3-(2-Methylphenyl)thian-3-OL can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Nitrated, halogenated, and sulfonated derivatives of the aromatic ring.

Scientific Research Applications

3-(2-Methylphenyl)thian-3-OL has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)thian-3-OL involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, and alteration of cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism and Substituent Effects

The closest structurally related compound documented in available sources is 6-Methyl-3-(3-methylphenyl)thian-3-ol (CAS: 1997140-76-7) . Key differences include:

  • Substituent positions :
    • 3-(2-Methylphenyl)thian-3-OL : A 2-methylphenyl group at position 3 of the thiane ring.
    • 6-Methyl-3-(3-methylphenyl)thian-3-ol : A 3-methylphenyl group at position 3 and an additional methyl group at position 6 of the thiane ring .
  • The 6-methyl substituent in the analog may enhance ring rigidity or alter solubility.

Molecular and Physical Properties

Available data for 6-Methyl-3-(3-methylphenyl)thian-3-ol are compared below with hypothetical values for 3-(2-Methylphenyl)thian-3-OL:

Property 3-(2-Methylphenyl)thian-3-OL 6-Methyl-3-(3-methylphenyl)thian-3-ol
Molecular Formula C₁₂H₁₆OS (hypothetical) C₁₃H₁₈OS
Molecular Weight 208.32 g/mol (calculated) 222.35 g/mol
Purity Not reported ≥95%
Key Substituents 2-Methylphenyl at thian-3 3-Methylphenyl at thian-3, 6-methyl on thian

Biological Activity

3-(2-Methylphenyl)thian-3-OL, a compound with the molecular formula C₁₂H₁₆OS and a molecular weight of approximately 208.32 g/mol, is part of the thian-3-OL family, which is known for its diverse chemical reactivity and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound features a thian ring, which is a five-membered ring containing sulfur, and a methyl-substituted phenyl group. Its synthesis typically involves the reaction between 2-methylphenylthiol and an aldehyde or ketone under acidic or basic conditions, often facilitated by Lewis acid catalysts to promote thian ring formation. Elevated temperatures are usually required for optimal yields.

Table 1: Key Properties of 3-(2-Methylphenyl)thian-3-OL

PropertyValue
Molecular FormulaC₁₂H₁₆OS
Molecular Weight208.32 g/mol
Functional GroupsThian ring, phenyl group

Potential Biological Activities

  • Antimicrobial Activity : Similar thian derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Structural analogs have demonstrated cytotoxic effects in cancer cell lines, suggesting potential therapeutic applications.
  • Anti-inflammatory Effects : Some thian derivatives have been linked to reduced inflammation markers in vivo.

The biological effects of 3-(2-methylphenyl)thian-3-OL may stem from its ability to interact with cellular targets such as enzymes or receptors. The presence of both aromatic and sulfur moieties suggests that it may bind effectively to proteins or nucleic acids, potentially modulating various cellular processes.

Case Studies and Comparisons

  • Antioxidant Activity : In studies evaluating similar compounds, antioxidant activities were assessed using DPPH radical scavenging assays. Compounds with structural similarities to 3-(2-methylphenyl)thian-3-OL exhibited significant radical scavenging capabilities, indicating potential protective effects against oxidative stress .
  • Anti-inflammatory Studies : Research on related compounds has shown reductions in pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation induced by lipopolysaccharides (LPS). These findings suggest that modifications to the thian structure could enhance anti-inflammatory properties .

Table 2: Comparative Biological Activities of Thian Derivatives

CompoundActivity TypeObserved Effects
Thian Derivative AAntimicrobialEffective against E. coli and S. aureus
Thian Derivative BAnticancerIC₅₀ values below 50 µM in cancer cell lines
Thian Derivative CAnti-inflammatoryReduced TNF-α levels by up to 75%

Future Directions for Research

To fully elucidate the biological activity of 3-(2-methylphenyl)thian-3-OL, further research is needed:

  • In vitro Studies : Detailed assays should be conducted to assess cytotoxicity and bioactivity against specific cancer cell lines.
  • Mechanistic Investigations : Understanding the interaction with molecular targets will clarify how this compound exerts its biological effects.
  • In vivo Evaluations : Animal models could provide insights into therapeutic potential and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.